N'-[4-(2,4-dichlorophenoxy)butanoyl]-2,2-diphenylacetohydrazide N'-[4-(2,4-dichlorophenoxy)butanoyl]-2,2-diphenylacetohydrazide
Brand Name: Vulcanchem
CAS No.:
VCID: VC1020587
InChI: InChI=1S/C24H22Cl2N2O3/c25-19-13-14-21(20(26)16-19)31-15-7-12-22(29)27-28-24(30)23(17-8-3-1-4-9-17)18-10-5-2-6-11-18/h1-6,8-11,13-14,16,23H,7,12,15H2,(H,27,29)(H,28,30)
SMILES: C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NNC(=O)CCCOC3=C(C=C(C=C3)Cl)Cl
Molecular Formula: C24H22Cl2N2O3
Molecular Weight: 457.3 g/mol

N'-[4-(2,4-dichlorophenoxy)butanoyl]-2,2-diphenylacetohydrazide

CAS No.:

Cat. No.: VC1020587

Molecular Formula: C24H22Cl2N2O3

Molecular Weight: 457.3 g/mol

* For research use only. Not for human or veterinary use.

N'-[4-(2,4-dichlorophenoxy)butanoyl]-2,2-diphenylacetohydrazide -

Specification

Molecular Formula C24H22Cl2N2O3
Molecular Weight 457.3 g/mol
IUPAC Name 4-(2,4-dichlorophenoxy)-N//'-(2,2-diphenylacetyl)butanehydrazide
Standard InChI InChI=1S/C24H22Cl2N2O3/c25-19-13-14-21(20(26)16-19)31-15-7-12-22(29)27-28-24(30)23(17-8-3-1-4-9-17)18-10-5-2-6-11-18/h1-6,8-11,13-14,16,23H,7,12,15H2,(H,27,29)(H,28,30)
Standard InChI Key ZGEXQNPNKGYLCG-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NNC(=O)CCCOC3=C(C=C(C=C3)Cl)Cl
Canonical SMILES C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NNC(=O)CCCOC3=C(C=C(C=C3)Cl)Cl

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator